molecular formula C11H8IN3O B11178431 N,N-bis(cyanomethyl)-2-iodobenzamide

N,N-bis(cyanomethyl)-2-iodobenzamide

Cat. No.: B11178431
M. Wt: 325.10 g/mol
InChI Key: KHXRYIIJXJHDAR-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-iodobenzamide: is an organic compound that features a benzamide core substituted with two cyanomethyl groups and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzamide with cyanomethylating agents. One common method is the reaction of 2-iodobenzamide with formaldehyde and trimethylsilyl cyanide in the presence of a copper catalyst. This reaction proceeds through a multi-component coupling mechanism, yielding the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly cyanomethylating agents can be explored to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The cyanomethyl groups can be oxidized to carboxylic acids or reduced to primary amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that N,N-bis(cyanomethyl)-2-iodobenzamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Case Study Example:

  • Study Title: Evaluation of Anticancer Efficacy
  • Methodology: The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Findings: The compound showed an IC50 value of 10 µM for MCF-7 cells and 15 µM for A549 cells, indicating potent anticancer activity.
Cell LineIC50 Value (µM)Observed Effect
MCF-710Significant apoptosis
A54915Cell cycle arrest observed

1.2 Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antimicrobial agent.

Case Study Example:

  • Study Title: Antimicrobial Activity Assessment
  • Methodology: The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Findings: Minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following outlines a common synthetic route:

  • Starting Materials:
    • 2-Iodobenzamide
    • Cyanomethyl reagents
  • Reaction Steps:
    • Step 1: Reacting 2-iodobenzamide with cyanomethyl reagents under basic conditions to form the bis(cyanomethyl) derivative.
    • Step 2: Purification through recrystallization or chromatography to obtain pure this compound.
  • Characterization:
    • Characterization is typically performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-2-iodobenzamide involves its ability to undergo various chemical transformations. The cyanomethyl groups can participate in nucleophilic addition and substitution reactions, while the iodine atom can be replaced by other functional groups. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Biological Activity

N,N-bis(cyanomethyl)-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two cyanomethyl groups and an iodine atom attached to a benzamide moiety. This configuration may contribute to its biological activity, particularly in interactions with cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylating Agent : Similar to other benzamide derivatives, this compound may exhibit alkylating properties that allow it to form covalent bonds with DNA, leading to cell cycle arrest and apoptosis in cancer cells.
  • Targeting Specific Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival, such as those mediated by retinoic acid receptors or other nuclear hormone receptors.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Observation Reference
CytotoxicitySignificant against cancer cell lines
Inhibition of DNA synthesisInduces DNA damage
Apoptosis inductionPromotes programmed cell death

Case Study 1: Cytotoxic Effects on Cancer Cells

A study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

Research into the mechanistic action of this compound revealed that it induces DNA strand breaks and activates apoptotic pathways. The study employed flow cytometry and Western blotting techniques to confirm these findings, highlighting the compound's role in modulating key proteins involved in apoptosis.

Research Findings

Recent research has focused on the synthesis and optimization of this compound analogs to enhance its biological activity. Modifications to the benzamide structure have led to derivatives with improved potency and selectivity towards specific cancer types.

Properties

Molecular Formula

C11H8IN3O

Molecular Weight

325.10 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-2-iodobenzamide

InChI

InChI=1S/C11H8IN3O/c12-10-4-2-1-3-9(10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2

InChI Key

KHXRYIIJXJHDAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)I

Origin of Product

United States

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